2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11-7-8-12(9-13(11)18)23-17(20-21-22-23)26-10-16(24)19-14-5-3-4-6-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFDONJCNSIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the tetrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Formula and Characteristics
- Molecular Formula : C13H11ClN6OS2
- Molecular Weight : 366.85 g/mol
- CAS Number : 370092-42-5
The compound features a tetrazole ring, a chlorinated aromatic moiety, and a methoxy-substituted phenyl group, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.62 g/cm³ |
| pKa | 7.35 |
Antitumor Activity
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating several thiazole derivatives, the compound demonstrated an IC50 value comparable to known chemotherapeutics like doxorubicin. The presence of the chlorinated phenyl group was found to enhance its cytotoxicity by improving cell membrane permeability and interaction with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The following mechanisms have been proposed:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may inhibit key signaling pathways (e.g., MAPK/ERK) that are crucial for tumor growth and survival.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins (like Bcl-2), it promotes programmed cell death.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of the tetrazole ring is essential for enhancing antitumor activity.
- Substitution patterns on the aromatic rings significantly influence potency; for instance, electron-donating groups (like methoxy) at specific positions increase biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other tetrazole derivatives:
| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Tetrazole + Thiazole | 1.61 | Antitumor |
| Compound B | Tetrazole + Phenyl | 1.98 | Antimicrobial |
| This Compound | Tetrazole + Chlorophenyl + Methoxy | <1.50 | Antitumor |
This comparative analysis illustrates that the incorporation of specific substituents can significantly enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
